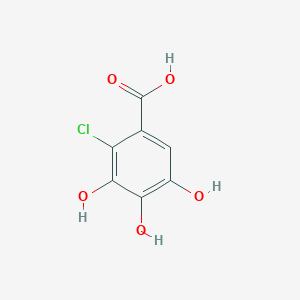
Chlorogallic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorogallic acid is a phenolic compound that is structurally related to gallic acid It is characterized by the presence of chlorine atoms attached to the aromatic ring of gallic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chlorogallic acid can be synthesized through the chlorination of gallic acid. The process typically involves the reaction of gallic acid with chlorine gas or a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions to ensure selective chlorination.
Industrial Production Methods: In industrial settings, this compound can be produced by large-scale chlorination of gallic acid. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The reaction mixture is then subjected to purification steps, including crystallization and recrystallization, to obtain pure this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Chlorogallic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction of this compound can lead to the formation of chlorinated catechols.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Chlorinated catechols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chlorogallic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other chlorinated phenolic compounds.
Biology: this compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies.
Medicine: Research has shown potential therapeutic applications of this compound in treating oxidative stress-related diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of chlorogallic acid involves its ability to donate hydrogen atoms and scavenge free radicals, thereby exhibiting antioxidant properties. It interacts with various molecular targets, including enzymes and cellular membranes, to exert its effects. The pathways involved include the inhibition of oxidative stress and modulation of signaling pathways related to inflammation and cell survival.
Vergleich Mit ähnlichen Verbindungen
Chlorogallic acid can be compared with other similar compounds such as:
Gallic Acid: Unlike this compound, gallic acid does not contain chlorine atoms. Both compounds exhibit antioxidant properties, but this compound has enhanced antimicrobial activity due to the presence of chlorine.
Chlorogenic Acid: Chlorogenic acid is another chlorinated phenolic compound, but it differs in structure and biological activity. This compound is more effective in certain antimicrobial applications.
Catechol: Catechol is a phenolic compound without chlorine atoms. This compound has additional reactivity due to the presence of chlorine, making it more versatile in chemical synthesis.
Eigenschaften
Molekularformel |
C7H5ClO5 |
|---|---|
Molekulargewicht |
204.56 g/mol |
IUPAC-Name |
2-chloro-3,4,5-trihydroxybenzoic acid |
InChI |
InChI=1S/C7H5ClO5/c8-4-2(7(12)13)1-3(9)5(10)6(4)11/h1,9-11H,(H,12,13) |
InChI-Schlüssel |
UUYMIMCMTZVNDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1O)O)O)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-[3,3'-bipyridine]-5-carbaldehyde](/img/structure/B13130944.png)
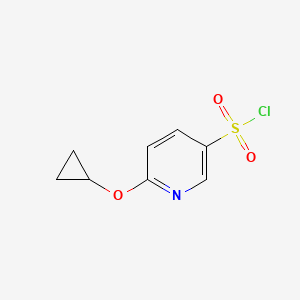

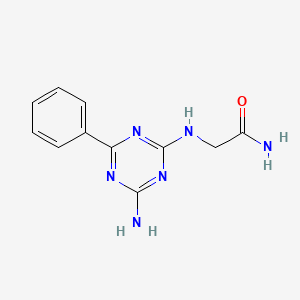


![6-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B13130972.png)
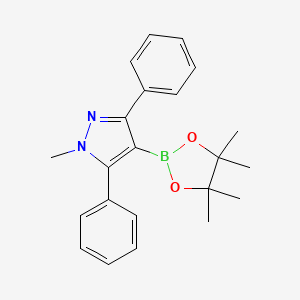
![1-[2-Methyl-5-(p-anisyl)-3-thienyl]-2,3,3,4,4,5,5-heptafluoro-1-cyclopentene](/img/structure/B13130978.png)
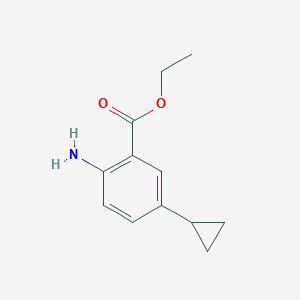
![[4-(4-methylphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B13131009.png)
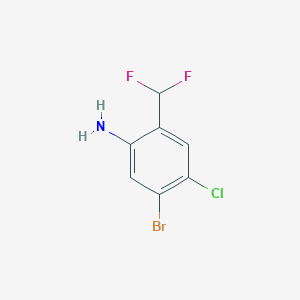

![Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13131029.png)
